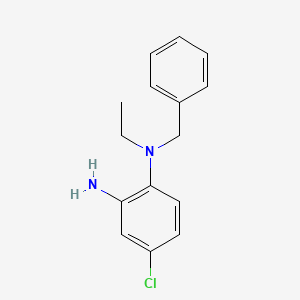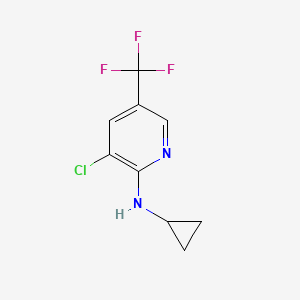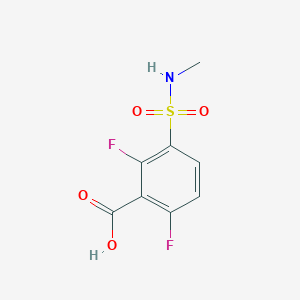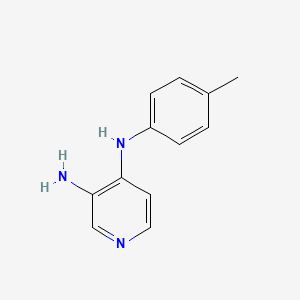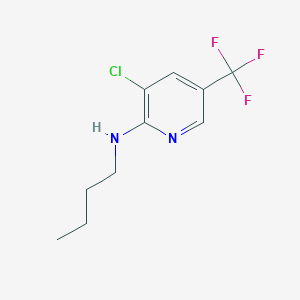
2-Chloroquinoline-7-carboxylic acid
概要
説明
2-Chloroquinoline is an organic compound with the formula ClC9H6N . It is one of several isomeric chloro derivatives of the bicyclic heterocycle called quinoline .
Synthesis Analysis
The synthesis of 2-Chloroquinoline-7-carboxylic acid and its derivatives has been a subject of research in recent years . For instance, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles . The aldehyde functional group was also converted to carboxylic acid and imine groups using oxidizing agent and various amines, respectively .Molecular Structure Analysis
The molecular formula of 2-Chloroquinoline-7-carboxylic acid is C10H6ClNO2 . The structure of the carboxyl acid group is such that a carbonyl and a hydroxyl group are attached to the same carbon .Chemical Reactions Analysis
Quinoline derivatives have been used in various chemical reactions . For example, the catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . The reactions involve molecular hydrogen as the reducing agent, which can be promoted by heterogeneous and homogeneous catalysts .Physical And Chemical Properties Analysis
Carboxylic acids, like 2-Chloroquinoline-7-carboxylic acid, exhibit strong hydrogen bonding between molecules . They therefore have high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .科学的研究の応用
Medicinal Chemistry: Core Template in Drug Design
2-Chloroquinoline-7-carboxylic acid serves as a core template in drug design due to its broad spectrum of bioactivity. It’s a pharmacophore, which means it binds to a biological target to exert its therapeutic effect. This compound is integral in the development of new drugs, especially in the realm of anti-infective and anticancer agents .
Organic Synthesis: Functionalization and Derivatization
In organic synthesis, 2-Chloroquinoline-7-carboxylic acid is a versatile starting material for functionalization. Chemists can modify it to produce a wide array of derivatives, each with potential applications in various fields of chemistry and pharmacology .
Bioactive Compound Synthesis
The synthesis of bioactive compounds often involves 2-Chloroquinoline-7-carboxylic acid as a precursor. Its derivatives are screened for various biological activities, which may lead to the discovery of new therapeutic agents .
Colorimetric and Fluorogenic Applications
This compound is used in developing colorimetric and fluorogenic assays. These assays are crucial in biochemical research for detecting the presence of specific ions or molecules in a sample, under physiological conditions, and in food additives .
Advanced Material Science
2-Chloroquinoline-7-carboxylic acid derivatives are explored in material science for their potential use in creating advanced materials with unique properties, such as conducting polymers or novel catalysts .
Environmental Chemistry
In environmental chemistry, derivatives of 2-Chloroquinoline-7-carboxylic acid can be used to develop sensors and indicators for environmental monitoring. They can detect pollutants or changes in environmental conditions .
Safety and Hazards
将来の方向性
Quinoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . Therefore, the future direction of research on 2-Chloroquinoline-7-carboxylic acid and its derivatives could focus on their potential applications in medicinal chemistry .
作用機序
Target of Action
2-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has received considerable attention in drug design due to its broad spectrum of bioactivity . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by 2-Chloroquinoline-7-carboxylic acid require further investigation .
Result of Action
特性
IUPAC Name |
2-chloroquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYHAUFFRDHDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-7-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




